molecular formula C11H10O2S B8776259 Methyl 2-(1-benzothiophen-3-yl)acetate CAS No. 7597-67-3

Methyl 2-(1-benzothiophen-3-yl)acetate

Cat. No.: B8776259
CAS No.: 7597-67-3
M. Wt: 206.26 g/mol
InChI Key: ODKSYEYDLVKYNI-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzothiophen-3-yl)acetate is a sulfur-containing heterocyclic ester with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g/mol. The compound features a benzothiophene core substituted with an acetoxy methyl group at the 3-position. Benzothiophene derivatives are widely studied for their electronic and pharmacological properties due to the sulfur atom’s electron-rich nature, which enhances π-conjugation and reactivity in organic synthesis . This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Properties

CAS No.

7597-67-3

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

methyl 2-(1-benzothiophen-3-yl)acetate

InChI

InChI=1S/C11H10O2S/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3

InChI Key

ODKSYEYDLVKYNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-(1-benzothiophen-3-yl)acetate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound Not explicitly provided in evidence C₁₁H₁₀O₂S 206.26 Benzothiophene, methyl ester Intermediate in organic synthesis
Ethyl 2-(1-benzothiophen-3-yl)acetate 7597-68-4 C₁₂H₁₂O₂S 220.29 Benzothiophene, ethyl ester Analogous to methyl ester; higher lipophilicity
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.21 Phenyl, β-keto ester Precursor in amphetamine synthesis
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 Phenyl, ethyl β-keto ester Similar to methyl analog; used in illicit drug synthesis
Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate Not provided C₁₀H₉NO₅S 255.25 Benzothiazole sulfonamide, ester Polymorphic crystal structure; studied for material properties

Key Comparisons

Core Heterocycle Variations Benzothiophene vs. Benzene: this compound’s benzothiophene core introduces sulfur-mediated electronic effects (e.g., enhanced π-conjugation and stability) compared to phenyl analogs like Methyl 2-phenylacetoacetate. This difference influences reactivity in electrophilic substitution and cyclization reactions . Benzothiophene vs. Benzothiazole: The sulfonamide-substituted benzothiazole in Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate exhibits distinct hydrogen-bonding capabilities and crystallographic behavior, unlike the non-oxidized sulfur in benzothiophene derivatives .

Ester Group Impact

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., Ethyl 2-(1-benzothiophen-3-yl)acetate) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, affecting bioavailability and synthetic utility .

Functional Group Effects β-Keto Esters (Phenylacetoacetates): Methyl 2-phenylacetoacetate and its ethyl analog contain a β-keto group, enabling keto-enol tautomerism and participation in condensation reactions (e.g., Knorr pyrrole synthesis). These properties are absent in the non-keto benzothiophene acetate .

Applications

  • Pharmaceutical Intermediates : Benzothiophene acetates are used in synthesizing serotonin receptor modulators and kinase inhibitors, leveraging sulfur’s electronic effects for target binding .
  • Illicit Chemistry : Phenylacetoacetate esters (e.g., Methyl 2-phenylacetoacetate) are regulated due to their role in synthesizing amphetamines .

Research Findings and Data

Physicochemical Data

Property This compound Ethyl 2-(1-benzothiophen-3-yl)acetate Methyl 2-phenylacetoacetate
Melting Point (°C) Not reported Not reported 45–48 (crystalline solid)
Boiling Point (°C) Not reported Not reported 250–252 (decomposes)
Solubility Soluble in DMSO, DMF Soluble in ethanol, chloroform Soluble in organic solvents

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